N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a 1,2,3-triazole ring and a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the triazole and thiophene rings imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through amide bond formation using standard peptide coupling reagents such as EDCI or HATU .
Industrial Production Methods: Industrial production of this compound may involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and catalyst concentration. Additionally, large-scale synthesis may require the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can enhance the compound’s binding affinity and specificity for certain targets. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and voriconazole, which are used as antifungal agents.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide, which have similar thiophene rings and are used in various chemical and biological applications.
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-3-carboxamide is unique due to the combination of the triazole and thiophene rings in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-9(8-1-6-15-7-8)10-4-5-13-11-2-3-12-13/h1-3,6-7H,4-5H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZLFFUIMHSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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